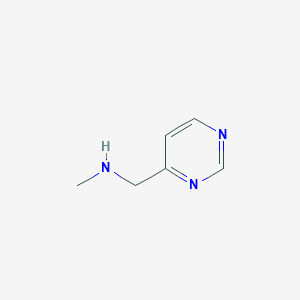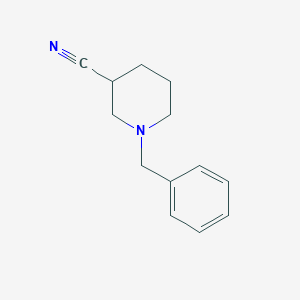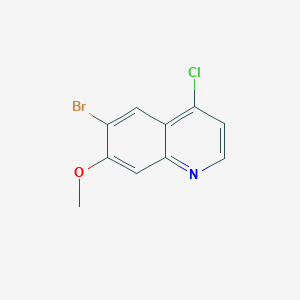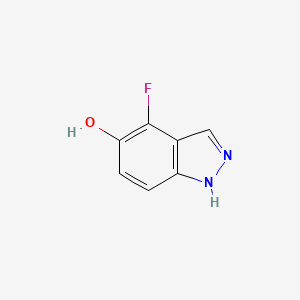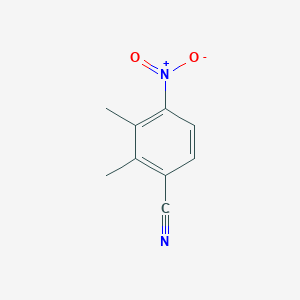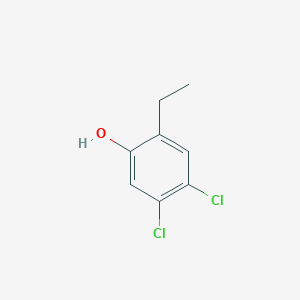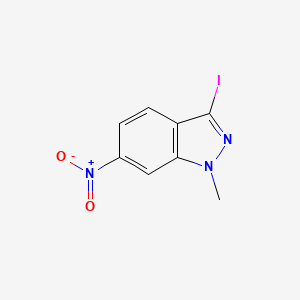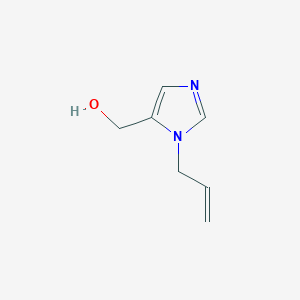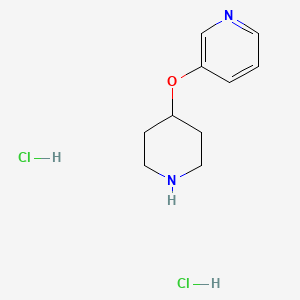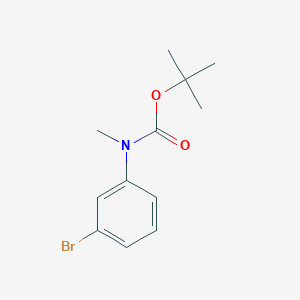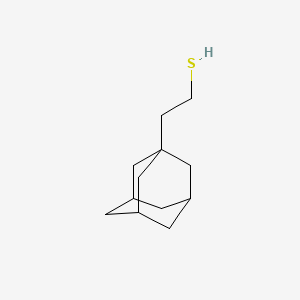
2-(1-Adamantyl)ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Adamantyl)ethanethiol, often referred to as ADAE, is an alkylthiol with a unique structure and properties . It is a colorless, volatile liquid that is soluble in many organic solvents and is used in a wide range of applications, including scientific research and lab experiments.
Synthesis Analysis
The synthesis of 1,2-disubstituted adamantane derivatives, such as 2-(1-Adamantyl)ethanethiol, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Molecular Structure Analysis
The 2-(1-Adamantyl)ethanethiol molecule contains a total of 35 bonds. There are 15 non-H bonds, 2 rotatable bonds, 4 six-membered rings, 3 eight-membered rings, and 1 thiol .Chemical Reactions Analysis
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Physical And Chemical Properties Analysis
2-(1-Adamantyl)ethanethiol has a molecular weight of 196.36 . It is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Structural Insights
- Adamantyl-based compounds have been explored for their commercial importance in treatments for neurological conditions, type-2 diabetes, and their anti-viral abilities. A study synthesized a series of adamantane-based ester derivatives, highlighting the adamantyl moiety's efficiency as a building block for synthesizing 2-oxopropyl benzoate derivatives. These compounds exhibited strong antioxidant activities and some showed good anti-inflammatory activities, underscoring their multidimensional values in drug design (Chidan Kumar et al., 2015).
Chemical Synthesis and Bioactivity
- Novel synthesis methods have been developed for adamantane derivatives, demonstrating the versatility of these compounds in chemical synthesis. For example, a simple and efficient route was described for synthesizing 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, which could have implications for further chemical applications (Pan et al., 2013).
Advanced Materials and Catalysis
- Adamantane and its derivatives play a significant role in the development of advanced materials. For instance, adamantane-containing poly(dialkyl fumarate)s with rigid chain structures have been synthesized, exhibiting excellent thermal stability and potential for various industrial applications due to their unique properties (Tsuji et al., 2019).
Antimicrobial and Antifungal Properties
- Hydrazide-hydrazones with the 1-adamantane carbonyl moiety were synthesized and tested for their activities against Gram-negative and Gram-positive bacteria, as well as the fungus Candida albicans. Some compounds displayed potential antibacterial activity, indicating the pharmaceutical relevance of adamantyl-based compounds in developing new antimicrobial agents (Pham et al., 2019).
Photocatalysis and Environmental Applications
- The photocatalysis of adamantane using titanium dioxide (TiO2) has been explored, yielding adamantanol and adamantanone with limited degradation. This process, particularly in the presence of silver salts, showcases the potential of adamantane derivatives in environmental and catalytic applications (Cermenati et al., 2003).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1-adamantyl)ethanethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20S/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRUBVVPBPUYBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629738 |
Source


|
| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Adamantyl)ethanethiol | |
CAS RN |
915920-04-6 |
Source


|
| Record name | Tricyclo[3.3.1.13,7]decane-1-ethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

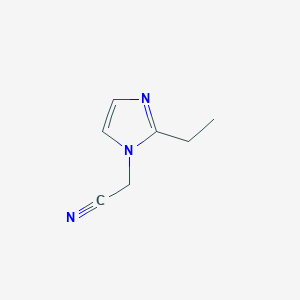
![3-([1,1'-Biphenyl]-4-ylamino)propanoic acid](/img/structure/B1344611.png)
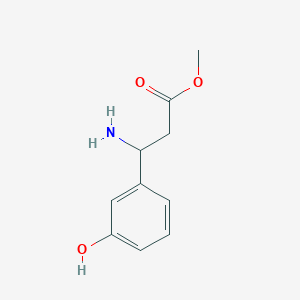
![1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine](/img/structure/B1344616.png)
